4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)butanamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-4-oxo-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18(15-6-2-1-3-7-15)9-10-19(24)21-16-12-20-22(13-16)14-17-8-4-5-11-25-17/h1-3,6-7,12-13,17H,4-5,8-11,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDOQKIMAGLXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a phenyl group, a pyrazole ring, and a tetrahydropyran moiety, making it an interesting subject for pharmacological research.
The molecular formula of the compound is with a molecular weight of 341.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 1705096-75-8 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The exact mechanisms may vary depending on the biological context, but potential pathways include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
Biological Activities
Research into the biological activities of this compound has indicated several promising areas:
Anticancer Properties
Studies have suggested that derivatives similar to this compound exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar pyrazole structures have shown efficacy against various cancer cell lines by disrupting critical cellular processes.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against certain bacterial strains. This aligns with findings from other pyrazole derivatives known for their antimicrobial effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Anticancer Activity : A study demonstrated that similar pyrazole derivatives exhibited IC50 values below 10 μM against breast cancer cell lines, indicating potent anticancer activity.
- Inflammation Model : In vivo models showed that these compounds reduced inflammation markers significantly compared to control groups, suggesting their potential in treating inflammatory diseases .
- Antimicrobial Testing : Another investigation revealed that compounds with similar structures displayed significant zones of inhibition against Gram-positive and Gram-negative bacteria, highlighting their antimicrobial potential .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table compares the target compound with analogs reported in the literature:
Analysis of Structural Modifications
Acyl Chain Length: The target compound’s butanamide chain (vs. However, this may reduce aqueous solubility compared to shorter-chain analogs.
Aromatic Substituents :
- The 4-oxo-4-phenyl group in the target compound introduces a planar aromatic system for π-π stacking, unlike the thiophene in or sulfonylphenyl in . Thiophene’s electron-rich nature could alter charge-transfer interactions, while sulfonyl groups enhance polarity and solubility .
Heterocyclic Moieties :
- The THP group in the target and analogs likely improves metabolic stability by protecting the methylene bridge from oxidation. In contrast, the benzothiazole in and tetrazole in introduce rigid, planar systems that may favor DNA intercalation or kinase inhibition.
The isopropylsulfonyl group in increases steric bulk and polarity, which could modulate selectivity for enzymes like carbonic anhydrase.
Q & A
Q. What are the key synthetic strategies for constructing the pyrazole core in this compound?
The pyrazole ring can be synthesized via cyclocondensation of hydrazines with β-ketoesters or 1,3-diketones. For instance, cyclization reactions using phosphoryl chloride (POCl₃) under reflux conditions (60–80°C) have been effective in forming substituted pyrazoles, as demonstrated in analogous heterocyclic systems . Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups to the pyrazole scaffold.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry. Discrepancies in data can be addressed using twin refinement or disorder modeling .
- NMR : Key signals include the amide proton (~10 ppm in DMSO-d₆), pyran methylene protons (δ 3.5–4.0 ppm), and pyrazole aromatic protons (δ 7.5–8.5 ppm).
- HRMS : Validate molecular weight and fragmentation patterns using electrospray ionization (ESI) .
Q. How is the tetrahydro-2H-pyran moiety introduced into the structure?
The tetrahydro-2H-pyran group is typically introduced via nucleophilic substitution or reductive amination. For example, alkylation of the pyrazole nitrogen with a bromomethyl-tetrahydro-2H-pyran derivative in the presence of a base (e.g., K₂CO₃) under anhydrous conditions (DMF, 80°C) .
Q. What solvent systems are optimal for recrystallizing this compound?
Mixed solvents like ethanol/water or dichloromethane/hexane are commonly used. Slow evaporation at 4°C yields high-purity crystals suitable for X-ray analysis. Evidence from similar pyrazole derivatives suggests acetone/water (3:1 v/v) as effective .
Q. How to confirm the amide bond formation during synthesis?
IR spectroscopy (amide I band at ~1650 cm⁻¹ and N–H stretch at ~3300 cm⁻¹) combined with ¹H NMR (amide proton integration) provides confirmation. Alternatively, monitor coupling reactions (e.g., EDC/HOBt) via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How to optimize reaction yields when synthesizing the butanamide linker?
Use design of experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. Process simulation tools (e.g., Aspen Plus) can model reaction kinetics, while in-line FTIR monitors intermediate formation. Evidence from CRDC subclass RDF2050108 supports this approach .
Q. How to resolve contradictions in crystallographic data (e.g., high R-factor or thermal motion)?
Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?
Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) model solvation effects on reactivity .
Q. How to analyze regioselectivity in pyrazole functionalization?
Competitive reaction studies with isotopic labeling (e.g., ¹³C) or Hammett plots correlate substituent effects with reaction rates. For example, electron-withdrawing groups on phenyl rings favor substitution at the pyrazole C-4 position .
Q. What strategies mitigate byproducts during the coupling of the tetrahydro-2H-pyran moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
